N-Ethylglycine basic chemical and physical properties
N-Ethylglycine basic chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in various scientific fields, including pharmacology and neuroscience. It is recognized as a metabolite of the local anesthetic lidocaine and plays a role in modulating neurotransmission through its interaction with the glycine transporter 1 (GlyT1). This technical guide provides an in-depth overview of the fundamental chemical and physical properties of N-Ethylglycine, detailed experimental protocols for their determination, and visualizations of its synthesis, analytical workflow, and its role in a key signaling pathway.
Chemical and Physical Properties
The core chemical and physical characteristics of N-Ethylglycine are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General Chemical Properties of N-Ethylglycine
| Property | Value | Source(s) |
| IUPAC Name | 2-(ethylamino)acetic acid | [1][2] |
| Synonyms | N-Ethylglycine, Ethylaminoacetic acid | [1][3] |
| CAS Number | 627-01-0 | [4][5][6] |
| Molecular Formula | C4H9NO2 | [4][6] |
| Molecular Weight | 103.12 g/mol | [2][4][6] |
| SMILES | CCNCC(=O)O | [2][3] |
| Appearance | White to off-white solid/powder | [4][7] |
Table 2: Physicochemical Properties of N-Ethylglycine
| Property | Value | Source(s) |
| Melting Point | 182-190 °C | [8][9][10] |
| Boiling Point (Predicted) | 200.5 ± 23.0 °C | [7][9] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [7][9] |
| Water Solubility | 263 g/L (Predicted) | [1][11] |
| Solubility in other solvents | Slightly soluble in Methanol | [7][9] |
| pKa1 (Carboxylic Acid) | 2.2 - 2.34 | [1][7][9] |
| pKa2 (Amine) | 10.23 - 10.43 | [1][7][9] |
| logP (Predicted) | -2.5 to -2.8 | [1][2][11] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Polar Surface Area | 49.33 Ų | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of N-Ethylglycine, as well as its synthesis and analysis.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which N-Ethylglycine transitions from a solid to a liquid.
Materials:
-
N-Ethylglycine sample (powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the N-Ethylglycine sample is finely powdered. If necessary, gently grind the sample using a mortar and pestle.[10]
-
Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9][11]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[9]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of N-Ethylglycine.[11]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8][11]
-
Perform the measurement in triplicate for accuracy.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of N-Ethylglycine in water at a specific temperature.
Materials:
-
N-Ethylglycine
-
Distilled or deionized water
-
Conical flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Constant temperature water bath or incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[12]
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of N-Ethylglycine to a conical flask containing a known volume of water. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer within a constant temperature environment.
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
After equilibration, allow the solution to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.[13]
-
Dilute the filtered saturated solution with water to a concentration suitable for the chosen analytical method.
-
Determine the concentration of N-Ethylglycine in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. It is recommended to perform at least three replicate determinations.[12]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of N-Ethylglycine.
Materials:
-
N-Ethylglycine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[14]
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of N-Ethylglycine and dissolve it in a known volume of deionized water in a beaker.[15]
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titration with HCl (for pKa1):
-
Fill a burette with the standardized HCl solution.
-
Add the HCl solution in small, known increments (e.g., 0.5 or 1.0 mL) to the N-Ethylglycine solution.[14]
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.[15]
-
Continue the titration until the pH drops significantly and then stabilizes at a low value.
-
-
Titration with NaOH (for pKa2):
-
Rinse the equipment thoroughly. Prepare a fresh solution of N-Ethylglycine.
-
Fill a clean burette with the standardized NaOH solution.
-
Titrate the N-Ethylglycine solution with the NaOH solution in the same incremental manner as with HCl, recording the pH and volume at each step until the pH stabilizes at a high value.[14]
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point from the acid titration corresponds to pKa1, and the half-equivalence point from the base titration corresponds to pKa2.[16]
-
Mandatory Visualizations
Signaling Pathway: N-Ethylglycine Modulation of NMDA Receptor Activity
Caption: N-Ethylglycine inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.
Experimental Workflow: Synthesis of N-Ethylglycine
Caption: Reductive amination synthesis of N-Ethylglycine from ethylamine and glyoxylic acid.
Experimental Workflow: HPLC Quantification of N-Ethylglycine
Caption: Workflow for quantifying N-Ethylglycine in biological samples using HPLC.
References
- 1. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. N-ETHYLGLYCINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. edu.rsc.org [edu.rsc.org]
- 16. scribd.com [scribd.com]
